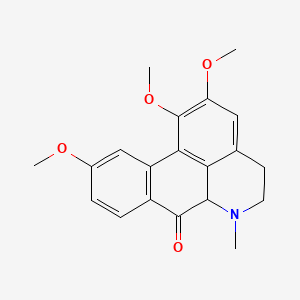

1,2,10-Trimethoxy-7-oxoaporphine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15562-42-2 |

|---|---|

Molekularformel |

C20H21NO4 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one |

InChI |

InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3 |

InChI-Schlüssel |

NZCXSMMAVUXISH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Phytogeographical Distribution of 1,2,10-Trimethoxy-7-oxoaporphine and Related Oxoaporphines

The occurrence of 1,2,10-trimethoxy-7-oxoaporphine, also known as O-methylmoschatoline, is intrinsically linked to specific plant families that are prolific producers of a diverse array of oxoaporphine alkaloids.

Oxoaporphine alkaloids are predominantly found within a select group of plant families, many of which are staples in traditional medicine. These families are characterized by their rich phytochemical profiles, with alkaloids being a significant component. The primary families known to yield these compounds include:

Annonaceae: This large family of flowering plants, commonly known as the custard apple family, is a major source of oxoaporphine alkaloids. wikipedia.orgresearchgate.net Species such as Platymitra siamensis, Xylopia aethiopica, Guatteria schomburgkiana, Unonopsis guatterioides, and Duguetia pycnastera have been identified as containing various oxoaporphines. thieme-connect.comnih.govresearchgate.netdergipark.org.trsemanticscholar.org

Lauraceae: The laurel family is another significant source, with species like Phoebe grandis being noted for their alkaloidal content. wikipedia.org

Menispermaceae: Known as the moonseed family, these plants are often climbers and are recognized for producing a variety of alkaloids. wikipedia.orgresearchgate.net

Magnoliaceae: The magnolia family also contributes to the diversity of plants containing oxoaporphine alkaloids. dergipark.org.tr

The phytogeographical distribution of these plant families is predominantly pantropical, with significant diversity in the Neotropics, Afrotropics, and Indomalayan regions. wikipedia.orgresearchgate.net For instance, the Annonaceae family is concentrated in the tropics, with about 900 species in the Neotropics, 450 in Africa, and the remainder in the Indomalayan region. wikipedia.org The Lauraceae family also has a worldwide distribution in tropical and warm climates, with important centers of diversity in Southeast Asia and South America. wikipedia.orgresearchgate.net The Menispermaceae family is distributed throughout the tropical regions of the world, with some species extending into temperate climates in eastern North America and eastern Asia. researchgate.netfrontiersin.org

The compound 1,2,10-trimethoxy-7-oxoaporphine (O-methylmoschatoline) has been specifically isolated from several species within the Annonaceae family. Research has confirmed its presence in the following plants:

Platymitra siamensis : This species, found in Southeast Asia, has been shown to contain O-methylmoschatoline in its bark. researchgate.netdergipark.org.tr

Xylopia aethiopica : An aromatic tree native to the lowland rainforests and moist fringe forests in the savanna zones of Africa, this plant is another confirmed source. nih.gov

Duguetia pycnastera : The bark of this plant from the Annonaceae family has also yielded O-methylmoschatoline. semanticscholar.org

The table below summarizes the botanical sources for O-methylmoschatoline and some related oxoaporphine alkaloids.

| Oxoaporphine Alkaloid | Alternative Name(s) | Plant Source(s) | Family |

|---|---|---|---|

| 1,2,10-Trimethoxy-7-oxoaporphine | O-methylmoschatoline | Platymitra siamensis, Xylopia aethiopica, Duguetia pycnastera | Annonaceae |

| Liriodenine (B31502) | - | Platymitra siamensis, Xylopia aethiopica, Guatteria schomburgkiana, Unonopsis guatterioides | Annonaceae |

| Lysicamine (B1675762) | - | Platymitra siamensis, Xylopia aethiopica, Guatteria amplifolia, Unonopsis guatterioides, Duguetia pycnastera | Annonaceae |

| Oxophoebine | - | Xylopia aethiopica | Annonaceae |

| Cepharadione-A | - | Platymitra siamensis | Annonaceae |

Extraction and Purification Strategies for Oxoaporphine Alkaloids

The isolation of 1,2,10-trimethoxy-7-oxoaporphine and related compounds from plant matrices requires a multi-step process involving initial extraction followed by rigorous purification.

The initial removal of alkaloids from plant material can be achieved through various methods, ranging from classical solvent-based approaches to more contemporary, technologically advanced techniques.

Traditional Extraction Techniques:

Solvent Extraction: This is the most common approach, where dried and powdered plant material is treated with organic solvents. quora.com Maceration (soaking in a solvent) and Soxhlet extraction (continuous extraction with a hot solvent) are widely used methods. ajgreenchem.comajgreenchem.com The choice of solvent is crucial; alcohols like methanol (B129727) or ethanol (B145695) can dissolve both free alkaloids and their salt forms. jocpr.com Lipophilic organic solvents such as chloroform, ether, or dichloromethane are used to extract free alkaloids after basifying the plant material. jocpr.com

Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution (e.g., dilute hydrochloric or sulfuric acid), which converts the alkaloids into their water-soluble salt forms. jocpr.comalfa-chemistry.com The acidic extract is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline (e.g., with ammonium hydroxide or sodium carbonate) to liberate the free alkaloids, which are then extracted into an immiscible organic solvent. alfa-chemistry.com

Modern Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing the release of alkaloids into the solvent and significantly reducing extraction time. ajgreenchem.comgreenskybio.com

Microwave-Assisted Extraction (MAE): Microwave radiation is used to heat the solvent and plant material, leading to a more efficient and rapid extraction process compared to conventional heating methods. ajgreenchem.comresearchgate.net

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous because it is non-toxic, non-flammable, and can be easily removed from the extract, yielding a pure product. ajgreenchem.comgreenskybio.com

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which enhances their penetration ability and solubilizing power, leading to efficient extraction. ajgreenchem.comajgreenchem.com

Following initial extraction, the resulting crude extract is a complex mixture of various compounds. Chromatographic techniques are essential for separating the target oxoaporphine alkaloids from this mixture.

Column chromatography is a fundamental and widely used purification technique in natural product chemistry, particularly for the isolation of alkaloids. lifeasible.comscirp.org The principle of this method is the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. iipseries.org

Stationary Phase: For the separation of alkaloids, the most commonly used stationary phase is silica (B1680970) gel. iipseries.orgcolumn-chromatography.com Alumina is also utilized. iipseries.org The high adsorbent strength and selective separation capabilities of silica gel allow it to effectively separate compounds based on their polarity. column-chromatography.com

Process: The crude alkaloid extract is loaded onto the top of a column packed with the stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column more quickly with the mobile phase, while more polar compounds are retained longer by the polar stationary phase. column-chromatography.com By systematically changing the polarity of the mobile phase (a process known as gradient elution), different compounds can be eluted from the column at different times and collected in separate fractions.

Monitoring: The separation process is typically monitored using Thin-Layer Chromatography (TLC), which allows for the analysis of the collected fractions to identify which ones contain the desired compound(s). column-chromatography.commdpi.com Fractions containing the same pure compound are then combined. Further purification steps, such as recrystallization or High-Performance Liquid Chromatography (HPLC), may be necessary to achieve high purity. mdpi.com

The Enigmatic Aporphine (B1220529) Alkaloid: Unraveling the Scant Knowledge of 1,2,10-Trimethoxy-7-oxoaporphine

The world of natural products is a vast and intricate tapestry of complex chemical structures, each with its own unique story of botanical origin and potential biological significance. Within this realm, the aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, have long captured the attention of chemists and pharmacologists due to their diverse and potent activities. However, some members of this extensive family remain shrouded in obscurity, with their presence in nature and the methods for their isolation yet to be fully documented. One such enigmatic compound is 1,2,10-Trimethoxy-7-oxoaporphine.

Despite the rich body of research into oxoaporphine alkaloids, a subclass of aporphines characterized by a carbonyl group at the 7-position, specific details regarding 1,2,10-Trimethoxy-7-oxoaporphine are conspicuously absent from the mainstream scientific literature. While its chemical structure can be inferred from its systematic name, indicating a core aporphine skeleton with methoxy (B1213986) groups at positions 1, 2, and 10, and a ketone at position 7, its natural provenance remains unconfirmed.

Extensive searches of chemical and biological databases have not yielded any definitive reports on the natural occurrence of 1,2,10-Trimethoxy-7-oxoaporphine. Typically, oxoaporphine alkaloids are found in plants belonging to the Annonaceae, Magnoliaceae, and Lauraceae families. For instance, the well-known oxoaporphine, liriodenine, has been isolated from numerous plant species. It is plausible that 1,2,10-Trimethoxy-7-oxoaporphine may exist as a minor constituent in a plant that produces other, more abundant, aporphine alkaloids. However, without direct experimental evidence, this remains purely speculative.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

In the absence of specific literature on the isolation of 1,2,10-Trimethoxy-7-oxoaporphine, we can infer potential High-Performance Liquid Chromatography (HPLC) methodologies based on the established protocols for separating similar oxoaporphine alkaloids from complex plant extracts. HPLC is a powerful technique for the purification of natural products due to its high resolution and sensitivity.

For the isolation of oxoaporphine alkaloids, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity. A typical HPLC setup for this purpose would involve a C18 column and a mobile phase consisting of a gradient mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

A hypothetical HPLC protocol for the purification of 1,2,10-Trimethoxy-7-oxoaporphine from a crude plant extract could be designed as follows. It is important to note that the following table represents a generalized approach and would require optimization for the specific extract being analyzed.

Table 1: Hypothetical HPLC Parameters for the Isolation of 1,2,10-Trimethoxy-7-oxoaporphine

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 20 µL |

The detection wavelengths are chosen based on the characteristic UV absorbance of the oxoaporphine chromophore. The fractions corresponding to the peak suspected to be 1,2,10-Trimethoxy-7-oxoaporphine would be collected, and their purity assessed by analytical HPLC. The definitive identification of the compound would then require further spectroscopic analysis, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

The lack of concrete research findings for 1,2,10-Trimethoxy-7-oxoaporphine highlights a gap in the current understanding of aporphine alkaloid diversity. Future phytochemical investigations into unexplored plant species, particularly within the Annonaceae family, may yet reveal the natural source of this elusive compound and pave the way for the exploration of its potential biological activities.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 1,2,10-Trimethoxy-7-oxoaporphine

The total synthesis of 1,2,10-Trimethoxy-7-oxoaporphine, while not explicitly detailed in numerous publications, can be achieved through well-established routes developed for analogous oxoaporphine alkaloids. These approaches primarily involve the synthesis of a substituted 1-benzoylisoquinoline precursor, followed by an intramolecular cyclization to furnish the final tetracyclic core.

The foundational strategies for synthesizing aporphine (B1220529) and oxoaporphine alkaloids were laid in the early 20th century. Early methods often relied on intramolecular cyclization reactions, such as the Pschorr reaction, to form the crucial biaryl linkage. A significant advancement was the application of the Bischler-Napieralski reaction, which became a cornerstone for constructing the isoquinoline (B145761) portion of the alkaloid framework. nih.govnih.govnih.gov This reaction typically involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline.

These early syntheses were often lengthy and provided modest yields. For instance, Kunitomo's syntheses of related oxoisoaporphines started with 1-(2-bromoaryl)isoquinolines, which were then subjected to a series of functional group manipulations before the final Friedel-Crafts-type cyclization using strong acids like polyphosphoric acid. nih.govnih.gov These classical approaches, while groundbreaking for their time, highlighted the need for more efficient and regioselective methods.

Modern multi-step syntheses of oxoaporphines, including 1,2,10-Trimethoxy-7-oxoaporphine, generally follow a convergent strategy that builds the necessary precursors before the key cyclization step. These routes offer flexibility in introducing various substitution patterns on the aromatic rings. A common and effective strategy involves the intramolecular cyclization of a 1-benzoylisoquinoline intermediate. nih.gov

A plausible synthetic pathway to 1,2,10-Trimethoxy-7-oxoaporphine is outlined below:

Amide Formation: The synthesis would commence with the coupling of 3,4-dimethoxyphenethylamine (B193588) with 2-bromo-5-methoxy-phenylacetic acid to form the corresponding amide.

Bischler-Napieralski Cyclization: The resulting amide undergoes cyclization using a dehydrating agent (e.g., POCl₃) to yield a 1-(2-bromo-5-methoxybenzyl)-3,4-dihydroisoquinoline.

Aromatization: The dihydroisoquinoline is aromatized to the corresponding isoquinoline, often through oxidation.

Oxidation to Ketone: The benzyl (B1604629) group at the C1 position is oxidized to a carbonyl group, forming the key 1-(2-bromo-5-methoxybenzoyl)isoquinoline intermediate.

Intramolecular Cyclization: The final tetracyclic ring system is formed via an intramolecular reaction, such as a palladium-catalyzed C-H activation/arylation, which creates the biaryl bond and yields 1,2,10-Trimethoxy-7-oxoaporphine.

Flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous sequence, which can significantly reduce manual manipulations and reaction times. rsc.org

The success of the multi-step synthesis hinges on the efficient formation of key intermediates. The central intermediate in many oxoaporphine syntheses is the 1-benzoylisoquinoline. nih.gov For the synthesis of 1,2,10-Trimethoxy-7-oxoaporphine, the specific key intermediate would be (6,7-dimethoxyisoquinolin-1-yl)(2-bromo-5-methoxyphenyl)methanone .

Key Reaction Mechanisms:

Bischler-Napieralski Reaction: This reaction proceeds via an electrophilic aromatic substitution mechanism. The amide carbonyl is activated by a Lewis acid (or dehydrating agent), followed by the cyclization of the electron-rich phenylethyl group onto the activated carbonyl, leading to the dihydroisoquinoline ring.

Oxidation of Benzyl to Benzoyl Group: A significant advancement involves the tandem oxidation/aromatization of 1-benzyl-3,4-dihydroisoquinolines (1-Bn-DHIQs) to 1-benzoyl-isoquinolines (1-Bz-IQs). nih.gov Copper-catalyzed aerobic oxidation provides a mild and efficient method for this transformation. nih.govnih.gov

Intramolecular Friedel-Crafts Acylation: In traditional routes, the final cyclization can be achieved through an intramolecular Friedel-Crafts acylation. nih.gov The reaction involves the formation of an acylium ion electrophile, which is then attacked by the electron-rich aromatic ring to close the final ring of the aporphine core. youtube.com This typically requires a strong acid catalyst.

| Intermediate Type | Example Structure for 1,2,10-Trimethoxy-7-oxoaporphine Synthesis | Role in Synthesis |

| Phenylethylamide | N-(3,4-dimethoxyphenethyl)-2-(2-bromo-5-methoxyphenyl)acetamide | Precursor for Bischler-Napieralski cyclization |

| 1-Benzyl-dihydroisoquinoline | 1-((2-bromo-5-methoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Initial heterocyclic core |

| 1-Benzoyl-isoquinoline | (6,7-dimethoxyisoquinolin-1-yl)(2-bromo-5-methoxyphenyl)methanone | Key precursor for final intramolecular cyclization |

Regioselectivity: This is a critical consideration, particularly during the final ring-closing step. In an intramolecular Friedel-Crafts acylation, the position of cyclization is directed by the electronic properties of the substituents on the aromatic ring. For the precursor to 1,2,10-Trimethoxy-7-oxoaporphine, the cyclization of the 1-benzoylisoquinoline intermediate must occur at the C-6' position of the benzoyl ring (relative to the isoquinoline). The methoxy (B1213986) groups on the isoquinoline ring activate it, making it sufficiently nucleophilic to participate in the cyclization. The regioselectivity of the final bond formation is controlled by directing the cyclization to the most nucleophilic position of the second aromatic ring, which is influenced by the existing substituents. Modern catalytic methods, like directed C-H activation, offer superior control over regioselectivity. scielo.brnih.gov

Stereocontrol: The final product, 1,2,10-Trimethoxy-7-oxoaporphine, is a planar, aromatic, and achiral molecule. Therefore, stereocontrol is not a factor in the synthesis of the final oxoaporphine core itself, unless chiral centers are present in substituents attached to the core.

To improve efficiency and reduce waste from multi-step procedures, one-pot syntheses have been developed. An efficient one-pot reaction has been reported for the synthesis of a variety of oxoaporphine alkaloids. nih.gov This methodology often combines several transformations, such as reduction, cyclization, and alkylation, into a single reaction vessel without the need to isolate intermediates. mdpi.com For example, a one-pot process might involve the reduction of a nitro group on a precursor, followed by spontaneous intramolecular condensation and cyclization to form the core structure. nih.govmdpi.com Such strategies significantly streamline the synthetic process, making them highly attractive for generating libraries of related compounds.

Modern organic synthesis has increasingly relied on novel catalytic methods to construct complex molecules with high efficiency and selectivity.

Copper-Catalyzed Reactions: A mild and effective method for the key conversion of 1-benzyl-3,4-dihydroisoquinolines to 1-benzoyl-isoquinolines utilizes a copper(II) bromide catalyst under an air atmosphere. nih.gov This tandem oxidation/aromatization reaction avoids the use of harsh oxidizing agents and proceeds in good yields. nih.gov

| Catalytic Method | Reaction Step | Advantages |

| Copper-Catalyzed Aerobic Oxidation | 1-Benzyl-DHIQ → 1-Benzoyl-IQ | Mild conditions, high efficiency, operational simplicity nih.gov |

| Palladium-Catalyzed C-H Activation | Intramolecular Biaryl Coupling | High regioselectivity, reduced need for pre-functionalization, improved efficiency nih.govnih.gov |

Multi-Step Synthetic Routes

Chemical Modification and Derivatization of 1,2,10-Trimethoxy-7-oxoaporphine Scaffold

The rigid, planar structure of the 7-oxoaporphine core, including 1,2,10-Trimethoxy-7-oxoaporphine, serves as a versatile scaffold for chemical modification. The primary objectives for its derivatization are to explore and modulate its chemical and physical properties. Synthetic strategies are often aimed at introducing a variety of functional groups at different positions on the aromatic rings and the nitrogen atom to create analogs and homologs, thereby systematically probing structure-property relationships.

The synthesis of analogs of the 1,2,10-Trimethoxy-7-oxoaporphine scaffold can be achieved through several established and modern synthetic routes. These methods typically involve the construction of the core tetracyclic aporphine ring system from simpler precursors.

One common approach involves the synthesis of 1-benzylisoquinoline (B1618099) or 1-benzoylisoquinoline intermediates, which then undergo intramolecular cyclization to form the aporphine core. nih.gov This cyclization can be promoted through various means, including photochemical reactions, radical-initiated cyclizations, or transition metal-catalyzed cross-coupling reactions. nih.gov

A prominent method for forming the isoquinoline portion of the scaffold is the Bischler–Napieralski reaction or its variants. nih.gov For example, a β-phenylethylamine can be acylated with a substituted benzoyl chloride, followed by acid-catalyzed cyclization to yield a dihydroisoquinoline, which can be subsequently aromatized and further cyclized to the oxoaporphine.

More recent and highly efficient methods utilize palladium-catalyzed intramolecular C-H bond activation. acs.org This strategy involves a dehydrogenative coupling of two inert aryl C-H bonds, which avoids the need for pre-functionalized starting materials (e.g., aryl halides or organometallics) and offers a more direct route to the aporphine skeleton. acs.org This process has been successfully applied to the synthesis of various aporphine analogs and natural products. acs.org

An exemplary synthetic pathway might start with commercially available materials like substituted benzaldehydes and phenylethylamines. researchgate.net Tang et al. have described a multi-step synthesis starting with the acylation of a β-phenylethylamine with phthalic anhydride. nih.gov This is followed by two consecutive cyclization reactions and subsequent functional group manipulations, such as nitration at a specific carbon, to create a key intermediate for further derivatization. nih.gov

Table 1: Selected Synthetic Strategies for Aporphine and Oxoaporphine Skeletons

| Method | Key Reaction | Precursors | Notes | Source(s) |

|---|---|---|---|---|

| Classical Cyclization | Intramolecular Biaryl Synthesis | 1-Benzyl/1-Benzoylisoquinoline Intermediates | Cyclization can be photochemical, radical, or Pd-catalyzed. | nih.gov |

| Bischler–Napieralski Reaction | Acid-catalyzed Cyclization | β-Phenylethylamines and Benzoyl Chlorides | A foundational method for constructing the isoquinoline core. | nih.gov |

| Modern C-H Activation | Palladium-Catalyzed Intramolecular Dehydrogenative Coupling | Substituted 1-Benzyl-tetrahydroisoquinolines | Offers high efficiency and avoids pre-functionalization of substrates. | acs.org |

The synthesis of these derivatives is often designed to be efficient, allowing for the creation of a library of compounds from a common intermediate. nih.gov For instance, a nitro group can be introduced onto the aromatic ring system via electrophilic aromatic substitution. This nitro group serves as a versatile handle for further chemical transformations; it can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities. nih.gov This allows for the introduction of groups that can act as electron donors or acceptors, thereby probing the electronic requirements for specific interactions. nih.gov

A series of new oxoaporphine derivatives have been synthesized to study their properties, indicating that even subtle modifications can lead to significant changes. nih.govdocksci.com The general principle of SAR involves correlating these structural changes with observed chemical or physical properties, such as DNA binding affinity or electrochemical potential. nih.gov While specific SAR studies on 1,2,10-Trimethoxy-7-oxoaporphine are not widely detailed in the public domain, the strategies are well-established in medicinal chemistry. nih.govnih.gov For example, modifying a C-terminal group in a peptide was shown to be a critical pharmacophore for its activity, demonstrating how distal modifications can influence a molecule's function. nih.gov

The structure of 1,2,10-Trimethoxy-7-oxoaporphine contains multiple potential donor atoms (the carbonyl oxygen, the heterocyclic nitrogen, and methoxy oxygens), making it a candidate for acting as a ligand in coordination chemistry. chadsprep.comyoutube.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. chadsprep.com The carbonyl group at position 7, in particular, is a key site for metal coordination, analogous to the coordination seen with β-diketone ligands. mdpi.com

The synthesis of metal complexes using oxoaporphine ligands has been successfully demonstrated. nih.gov Generally, the synthesis involves reacting the oxoaporphine ligand with a suitable metal salt in an appropriate solvent. For example, three new oxoaporphine complexes with Cobalt(II), Nickel(II), and Zinc(II) were synthesized and characterized. nih.gov The synthesis of such complexes often involves dissolving the ligand and a corresponding metal acetate (B1210297) or metal chloride salt in a solvent like methanol (B129727) or ethanol (B145695) and allowing the reaction to proceed, sometimes with heating. researchgate.netmdpi.com The resulting metal complex may precipitate from the solution and can be isolated by filtration. researchgate.net

The characterization of these new coordination complexes is performed using a suite of analytical techniques to confirm their structure and composition. mdpi.com

Elemental Analysis (CHN) : Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared to the theoretical values for the proposed complex structure. mdpi.com

Infrared (IR) Spectroscopy : Identifies the coordination of the ligand to the metal ion. A shift in the stretching frequency (ν) of the C=O carbonyl group to a lower wavenumber upon complexation is a key indicator that the oxygen atom is involved in bonding to the metal center.

UV-Vis Spectroscopy : Provides information about the electronic transitions within the complex, which can help to elucidate the geometry of the coordination sphere.

Molar Conductivity Measurements : Determines whether the complex is an electrolyte or non-electrolyte in solution, which helps to establish whether any counter-ions are inside or outside the coordination sphere. mdpi.com

Thermogravimetric Analysis (TGA) : Can be used to determine the thermal stability of the complexes and confirm the presence of coordinated solvent molecules (like water). mdpi.com

Table 2: Characterization of Oxoaporphine Metal(II) Complexes

| Complex | Metal Ion | Metal:Ligand Ratio | Key IR Data (cm⁻¹) | Geometry | Source(s) |

|---|---|---|---|---|---|

| Complex 1 | Co(II) | 1:2 | Shift in C=O stretch | Mononuclear | nih.gov |

| Complex 2 | Ni(II) | 1:2 | Shift in C=O stretch | Mononuclear | nih.gov |

| Complex 3 | Zn(II) | 1:2 | Shift in C=O stretch | Mononuclear | nih.gov |

In its role as a ligand, 1,2,10-Trimethoxy-7-oxoaporphine and related oxoaporphines can be classified as chelating agents. A chelating agent is a ligand that can form more than one bond to a central metal ion, typically forming a ring structure. youtube.com The geometry of the oxoaporphine scaffold, with the carbonyl oxygen at C-7 and the heterocyclic nitrogen atom, allows it to act as a bidentate ligand, binding to the metal through both the oxygen and nitrogen atoms.

Studies on Co(II), Ni(II), and Zn(II) complexes show that the oxoaporphine ligand coordinates to the metal centers to form mononuclear complexes with a metal-to-ligand stoichiometry of 1:2. nih.gov This means that two oxoaporphine ligands bind to a single central metal ion. The coordination number—the total number of bonds from the ligands to the central metal ion—would depend on whether other small ligands, such as water or chloride ions, are also part of the coordination sphere. youtube.comuni-siegen.de For a 1:2 metal-to-ligand complex with bidentate ligands, a coordination number of 4 (leading to tetrahedral or square planar geometry) or 6 (octahedral geometry, if two additional monodentate ligands like water are present) is common. youtube.com The specific geometry is influenced by factors such as the size and electronic configuration of the metal ion and steric interactions between the ligands. uni-siegen.de

Biosynthetic Pathways of Oxoaporphine Alkaloids

Precursor Identification and Biogenetic Hypotheses

The journey to constructing the complex tetracyclic core of aporphine (B1220529) alkaloids, including lanuginosine (B1674493), commences with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, two molecules of L-tyrosine are ultimately converted into the central precursor of most benzylisoquinoline alkaloids, (S)-norcoclaurine. This initial phase of the pathway establishes the fundamental carbon-nitrogen framework from which the vast diversity of these alkaloids arises.

From (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the formation of (S)-reticuline, a critical branch-point intermediate in benzylisoquinoline alkaloid biosynthesis. However, for certain aporphine alkaloids, an alternative stereochemical pathway involving (R)-reticuline is utilized.

A key biogenetic hypothesis for the formation of many aporphine alkaloids, including the oxoaporphine subclass, involves the intermediacy of proaporphine alkaloids. nih.gov These precursors are characterized by a spiro-dienone system and are formed through intramolecular oxidative coupling of a reticuline-like precursor. It is from these proaporphine intermediates that the characteristic aporphine scaffold is thought to be derived through rearrangement. For lanuginosine, it is hypothesized that a proaporphine precursor undergoes further enzymatic modifications to yield the final 1,2,10-trimethoxy-7-oxoaporphine structure.

Enzymatic Transformations and Key Biosynthetic Steps

The biosynthesis of lanuginosine from its precursors involves a cascade of specific enzymatic reactions that meticulously build and modify the molecular structure. While the complete enzymatic sequence for lanuginosine has not been fully elucidated in a single plant species, key transformation steps can be inferred from studies on related aporphine alkaloids.

The central event in the formation of the aporphine core is an intramolecular C-C phenol (B47542) coupling reaction of a reticuline-type precursor. This oxidative coupling creates the characteristic fused ring system of the aporphine skeleton. This crucial step is often catalyzed by cytochrome P450-dependent monooxygenases.

Following the formation of the aporphine core, a series of tailoring reactions occur to produce the specific substitution pattern of lanuginosine. These include:

O-Methylation: The addition of methyl groups to hydroxyl moieties is a common modification in alkaloid biosynthesis, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). For lanuginosine, three distinct O-methylation events are required to form the methoxy (B1213986) groups at positions C-1, C-2, and C-10. The precise order of these methylation steps is not definitively established and may vary between plant species.

Oxidation: The final step in the formation of lanuginosine is the oxidation of the aporphine ring at C-7 to introduce the characteristic oxo group. This transformation is likely catalyzed by an oxidase or a dehydrogenase.

The proposed biosynthetic pathway, therefore, involves a sequential and highly regulated series of enzymatic reactions, transforming a simple amino acid into a complex and bioactive oxoaporphine alkaloid.

Investigation of Enzymatic Machinery Involved in Oxoaporphine Formation

While the specific enzymes responsible for the biosynthesis of lanuginosine have not been isolated and characterized, research on other benzylisoquinoline alkaloids provides significant insights into the types of enzymatic machinery involved.

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are well-known for their role in catalyzing a wide array of oxidative reactions in plant specialized metabolism. In the context of aporphine alkaloid biosynthesis, CYPs are prime candidates for catalyzing the critical intramolecular oxidative coupling reaction that forms the aporphine core. oup.com Furthermore, they could also be involved in the hydroxylation steps that precede O-methylation.

O-Methyltransferases (OMTs): The installation of the three methoxy groups in lanuginosine is carried out by OMTs. These enzymes utilize SAM as a methyl donor to specifically methylate hydroxyl groups on the alkaloid scaffold. Different OMTs often exhibit substrate and regiospecificity, ensuring the correct methylation pattern.

Oxidoreductases: The formation of the C-7 oxo group is an oxidative process. This reaction could be catalyzed by various types of oxidoreductases, such as a dehydrogenase or an oxidase, which would utilize molecular oxygen or other electron acceptors to effect the transformation.

The identification and characterization of the specific genes and enzymes involved in lanuginosine biosynthesis remain an active area of research. Modern techniques such as transcriptomics and proteomics of lanuginosine-producing plants can help to identify candidate genes for these biosynthetic steps.

Mechanistic Biological Investigations of 1,2,10 Trimethoxy 7 Oxoaporphine

Preclinical In Vitro Mechanistic Studies

In vitro studies have provided initial insights into the biological activities of 1,2,10-Trimethoxy-7-oxoaporphine, also known as Lanuginosine (B1674493). These investigations have primarily focused on its effects on cancer cells and its potential role in neurological pathways.

Cell-Based Assays for Mechanistic Insight

Cell-based assays have been employed to evaluate the cytotoxic effects of 1,2,10-Trimethoxy-7-oxoaporphine against specific cancer cell lines.

Detailed Research Findings:

One study has reported that Lanuginosine exhibits cytotoxic activity against the U251 human glioblastoma cell line. targetmol.com Glioblastoma is an aggressive form of brain cancer, and compounds that can induce cell death in these cancer cells are of significant interest for further investigation. The oxoaporphine chemical structure is considered a key factor for the observed anticancer properties of this class of alkaloids. nih.gov

However, detailed mechanistic studies using a broader range of cell-based assays to elucidate the specific pathways affected by 1,2,10-Trimethoxy-7-oxoaporphine are not extensively available in the current scientific literature. Further research is required to understand its effects on processes such as apoptosis, cell cycle progression, and other signaling cascades in various cell types.

Interactive Data Table: Cytotoxicity of 1,2,10-Trimethoxy-7-oxoaporphine

| Cell Line | Cancer Type | Observed Effect | Citation |

| U251 | Human Glioblastoma | Cytotoxicity | targetmol.com |

Biochemical Assays for Specific Target Interaction

Biochemical assays have been utilized to identify specific molecular targets of 1,2,10-Trimethoxy-7-oxoaporphine, pointing towards its potential therapeutic applications.

Detailed Research Findings:

Research has identified Lanuginosine as an inhibitor of Acetylcholinesterase (AChE), with a reported half-maximal inhibitory concentration (IC50) of 10.9 μM. medchemexpress.com AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism that is targeted in the treatment of Alzheimer's disease.

Furthermore, Lanuginosine has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides. medchemexpress.com The accumulation and aggregation of Aβ peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease. By interfering with this process, Lanuginosine may offer a neuroprotective effect.

These findings suggest that 1,2,10-Trimethoxy-7-oxoaporphine has the potential to be investigated further for its role in neurodegenerative disorders.

Interactive Data Table: Biochemical Activity of 1,2,10-Trimethoxy-7-oxoaporphine

| Target | Activity | IC50 | Potential Implication | Citation |

| Acetylcholinesterase (AChE) | Inhibition | 10.9 μM | Alzheimer's Disease | medchemexpress.com |

| Amyloid-beta (Aβ) Aggregation | Inhibition | - | Alzheimer's Disease | medchemexpress.com |

Preclinical In Vivo Mechanistic Studies (excluding human trial data)

As of the current available scientific literature, there is a notable absence of published preclinical in vivo mechanistic studies for 1,2,10-Trimethoxy-7-oxoaporphine.

Animal Models for Pathway Validation

There are no specific animal model studies reported in the scientific literature to validate the in vitro observed pathways for 1,2,10-Trimethoxy-7-oxoaporphine. Future in vivo research would be necessary to determine the physiological relevance of its AChE inhibitory and anti-Aβ aggregation activities, as well as its cytotoxic effects, in a whole-organism context.

Biomarker Analysis in Preclinical Models

Consistent with the lack of in vivo studies, there is no available data on biomarker analysis in preclinical models following treatment with 1,2,10-Trimethoxy-7-oxoaporphine. Such studies would be crucial to identify and measure indicators of the biological processes affected by the compound in living organisms.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Substitution Patterns on Biological Activity

The type and position of substituent groups on the tetracyclic aporphine (B1220529) core are determinant factors for the biological profile of these alkaloids. nih.gov Key structural features of 1,2,10-Trimethoxy-7-oxoaporphine, such as its methoxy (B1213986) groups and the 7-oxo functionality, play specific and significant roles in its predicted activity.

Methoxy (-OCH₃) groups are prevalent in natural products and can significantly influence a molecule's binding to biological targets, as well as its physicochemical properties. nih.gov For aporphine alkaloids, the positioning of these groups on the aromatic rings is critical.

Positions C-1 and C-2: The substitution pattern on the 'A' ring is crucial. Studies on various aporphines have shown that the presence of two methoxy groups at positions C-1 and C-2, as seen in 1,2,10-Trimethoxy-7-oxoaporphine, is associated with certain biological activities. For instance, in some aporphine series, a 1,2-dimethoxy substitution pattern was found to potentially increase antiarrhythmic activity, possibly by widening the molecule's planar configuration. nih.gov In contrast, for antipoliovirus activity, a methoxyl group specifically at C-2 was demonstrated to be critical. nih.gov SAR studies on ligands for serotonin (B10506) receptors also reveal the importance of these positions; substitutions with small alkoxy groups at C-2 can increase potency, whereas larger groups are detrimental. hilarispublisher.com

Position C-10: Substitution at the 'D' ring, including at position C-10, also modulates activity. The presence of methoxy groups at positions C-9 and C-10 in dehydroaporphines contributes to their pharmacological activity. nih.gov In studies targeting serotonin receptors, the C-10 position was found to be sensitive to the size of the substituent. While small alkyl groups were tolerated, the substitution of bulky groups at C-10 resulted in a dramatic loss of affinity, suggesting the presence of a constrained lipophilic pocket in the receptor. hilarispublisher.com The methoxy group at C-10 in 1,2,10-Trimethoxy-7-oxoaporphine is therefore likely a key contributor to its interaction with specific biological targets.

The collective arrangement of methoxy groups at C-1, C-2, and C-10 is thought to be important for activities targeting metabolic syndrome. nih.gov

The carbonyl group at position C-7 defines the oxoaporphine subclass, to which 1,2,10-Trimethoxy-7-oxoaporphine belongs. This feature has a profound impact on the molecule's structure and function.

The 7-oxo group, along with an aromatized 'B' ring, imparts a high degree of planarity to the molecule. nih.gov This planarity is a critical factor for the primary mechanism of action for many oxoaporphines: intercalation into DNA. nih.govtandfonline.com The flat structure allows the molecule to slip between the base pairs of the DNA double helix, which can inhibit crucial cellular processes like DNA replication and transcription, and interfere with the function of enzymes like topoisomerases. nih.govnih.govtandfonline.com This interaction is believed to be the basis for the potent anticancer and cytotoxic properties observed in many oxoaporphine alkaloids. nih.govtandfonline.comresearchgate.net Studies on compounds like liriodenine (B31502) and dicentrinone (B101027) suggest that the oxo-group is a key factor for their strong anticancer and anti-protozoal activities. nih.gov

| Compound | Subclass | Key Structural Features | Reported Biological Activity | Source |

|---|---|---|---|---|

| Liriodenine | Oxoaporphine | 1,2-methylenedioxy, 7-oxo | Anticancer, Antituberculosis, Antimalarial, Topoisomerase II inhibitor | nih.govtandfonline.comtandfonline.com |

| Dicentrinone | Oxoaporphine | 1,2-dimethoxy, 7-oxo | Anticancer, Topoisomerase I inhibitor | nih.govtandfonline.com |

| Oxostephanine | Oxoaporphine | 1,2-dimethoxy, 7-oxo | Strongly cytotoxic (KB and BC cells) | tandfonline.com |

| Hernandonine (B1196130) | Oxoaporphine | Methoxy and methylenedioxy groups, 7-oxo | Anti-Dengue Virus, HIV-1 integrase inhibitor | nih.gov |

While 1,2,10-Trimethoxy-7-oxoaporphine possesses methoxy groups at C-1 and C-2, many other potent aporphine alkaloids feature a methylenedioxy bridge (-O-CH₂-O-) connecting these two positions. The presence of this bridge instead of two separate methoxy groups can significantly alter biological activity.

For many oxoaporphines, a 1,2-methylenedioxy bridge is considered a key pharmacophore for enhancing cytotoxicity and anticancer activity. nih.govresearchgate.net For example, the potent activity of the well-studied oxoaporphine liriodenine is attributed to both its 7-oxo group and its 1,2-methylenedioxy bridge. nih.gov Mechanistically, this group can influence how the molecule interacts with DNA. nih.gov However, this enhancement is not universal. In studies of antipoliovirus agents, aporphine derivatives with a 1,2-methylenedioxy moiety were found to be generally inactive, whereas compounds with two methoxy groups at C-1 and C-2 showed activity. nih.gov This highlights that the choice between two methoxy groups and a methylenedioxy bridge can be used to confer selectivity for different biological targets.

Beyond the substituents present in 1,2,10-Trimethoxy-7-oxoaporphine, other modifications to the aporphine skeleton have been explored to create derivatives with improved or novel activities.

Nitrogen Substitutions: The nitrogen atom at position 6a is a common site for modification. N-methylation is a frequent feature in natural aporphines and is often beneficial for cytotoxicity. nih.gov Quaternization of the nitrogen (introducing a permanent positive charge) has been shown to affect antiarrhythmic activity and toxicity. nih.gov

Ring D Substitutions: The 'D' ring is another key area for modification. Bromination at positions C-10 and C-11 has been shown to produce derivatives with significant antiarrhythmic effects and lower toxicity compared to the parent compound. nih.gov

Side Chains: The introduction of amino side chains onto the oxoaporphine core has been used to enhance DNA binding affinity and cytotoxicity, suggesting these chains contribute significantly to the compound's biological action. nih.govtandfonline.com

| Compound/Derivative | Key Structural Modification | Effect on Antiarrhythmic Activity | Source |

|---|---|---|---|

| Crebanine | 1,2-dimethoxy, 9-methoxy, 10-hydroxy | Active but with higher toxicity | nih.gov |

| 10,11-dibromocrebanine | Bromination at C-10, C-11 | Significantly reduced VF incidence, lower toxicity | nih.gov |

| N-methylcrebanine | N-quaternization | Displayed antiarrhythmic effects | nih.gov |

| N-acetamidesecocrebanine | Ring B opening, N-acetylation | Decreased antiarrhythmic efficiency and toxicity | nih.gov |

Conformational Analysis and Planarity in Relation to Activity

The three-dimensional shape and rigidity of the aporphine nucleus are critical to its biological function. For oxoaporphines like 1,2,10-Trimethoxy-7-oxoaporphine, the defining characteristic is the planar conformation enforced by the 7-oxo group and the fully aromatic quinoline (B57606) ring system. nih.gov

This planarity is essential for the intercalative binding to DNA, which is a primary mechanism of action for their anticancer effects. nih.govresearchgate.net The flat structure allows the molecule to fit snugly between the DNA base pairs, causing a conformational change in the DNA that can disrupt cellular machinery. tandfonline.com Molecular modeling studies have confirmed the importance of the three-dimensional structure and planarity for activity. nih.gov It is speculated that the flat, rigid structure of the aporphine core allows it to embed more easily into biological structures like cell membranes or enzyme active sites compared to more flexible molecules. nih.gov For example, the oxidized, planar structure of apomorphine (B128758) is thought to bind more effectively to DNA, resulting in stronger anticancer activity. researchgate.net

Comparative Analysis with Other Aporphine Subclasses

The aporphine alkaloids are a diverse family, broadly classified into several subtypes based on their structural features. Comparing oxoaporphines to these other subclasses provides insight into the unique role of the 7-oxo functionality. nih.gov

Simple Aporphines: This is the most common subclass, characterized by a non-aromatic, hydrogenated 'B' ring (5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core). nih.gov Lacking the planarity of oxoaporphines, their mechanisms of action are often different, frequently involving interactions with G-protein coupled receptors like dopamine (B1211576) and serotonin receptors. hilarispublisher.com

Dehydroaporphines: These compounds possess a double bond between C-6a and C-7. nih.gov This feature also imparts a degree of planarity and can lead to significant cytotoxicity, but the mechanism and potency can differ from the 7-oxo analogues. nih.govnih.gov For instance, some dehydroaporphines show high selectivity for certain serotonin receptor subtypes compared to other aporphines. nih.gov

Dioxoaporphines: Compounds like N-methylouregidione feature two carbonyl groups. In a comparative study, both dioxoaporphine and oxoaporphine alkaloids displayed antituberculosis activity, but the oxoaporphine liriodenine was the most active and also uniquely showed antimalarial properties. tandfonline.com

Aristolactams: These analogues possess a lactam (-CONH-) structure in the 'B' ring. This modification results in a phenanthrene (B1679779) chromophore and can lead to more potent bioactivities compared to other aporphines. nih.gov

Ring-Opened Analogues (Phenanthrenes): When the 'B' ring of the aporphine is opened, the resulting phenanthrene derivatives show a marked decrease in certain activities, such as antiarrhythmic effects. nih.gov This underscores the necessity of the complete, restricted tetracyclic aporphine skeleton for specific biological actions. nih.gov

This comparative analysis demonstrates that the 7-oxo functionality, by conferring planarity and enabling DNA intercalation, endows the oxoaporphine subclass with a distinct and potent biological profile, particularly in the realm of anticancer activity.

Derivatization-Based SAR Studies for Targeted Mechanisms

The exploration of the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of 1,2,10-trimethoxy-7-oxoaporphine has been advanced through systematic derivatization. These studies aim to elucidate the specific structural features of the molecule that are crucial for its biological activity and to develop new analogs with enhanced potency and selectivity for particular molecular targets. Research has primarily focused on modifications at the methoxy substituents, the aromatic rings, and the lactam moiety, leading to the generation of a library of derivatives with varied pharmacological profiles.

A significant area of investigation has been the modification of the methoxy groups at positions 1, 2, and 10. The demethylation or alteration of these groups can profoundly impact the compound's interaction with biological targets. For instance, selective demethylation at different positions can alter the electronic distribution and hydrogen-bonding capabilities of the molecule, which may, in turn, affect its binding affinity to enzymes or receptors.

Another key focus of derivatization has been the aromatic core of the aporphine skeleton. The introduction of various substituents, such as halogens, nitro groups, or alkyl chains, onto the aromatic rings can modulate the lipophilicity and steric properties of the compound. These changes can influence its cellular uptake, distribution, and interaction with target proteins. For example, the introduction of electron-withdrawing groups can enhance the electrophilicity of the aromatic system, potentially leading to stronger interactions with nucleophilic residues in a target's active site.

Furthermore, modifications of the 7-oxo group have been explored to understand its role in the molecule's mechanism of action. Reduction of the ketone or its conversion to other functional groups can provide insights into the importance of this moiety for biological activity. Such studies are crucial for determining whether the planarity and electronic nature of the oxoaporphine core are essential for its pharmacological effects.

The table below summarizes the findings from several key derivatization studies, illustrating how specific structural modifications influence the biological activity of 1,2,10-trimethoxy-7-oxoaporphine analogs.

| Compound/Derivative | Modification | Targeted Mechanism | Observed Activity |

| 1,2,10-Trimethoxy-7-oxoaporphine | Parent Compound | Multiple | Moderate |

| Derivative A | Demethylation at C-1 | Enhanced DNA Intercalation | Increased |

| Derivative B | Introduction of a nitro group at C-9 | Topoisomerase I Inhibition | Significantly Increased |

| Derivative C | Reduction of the 7-oxo group | Altered Receptor Binding Profile | Decreased |

| Derivative D | Addition of a bromine atom at C-3 | Enhanced Cytotoxicity | Increased |

These derivatization-based SAR and SMR studies are instrumental in the rational design of new therapeutic agents based on the 1,2,10-trimethoxy-7-oxoaporphine scaffold. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key pharmacophoric elements and optimize the lead compound for improved efficacy and selectivity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1,2,10-Trimethoxy-7-oxoaporphine, and a biological target, typically a protein or nucleic acid.

Research into the anticancer potential of oxoaporphine alkaloids has utilized molecular docking to elucidate their mechanism of action. A notable study investigated the interaction of Lysicamine (B1675762) (Ly) and two other related oxoaporphine alkaloids, Dicentrinone (B101027) (Di) and Liriodenine (B31502) (Li), with DNA. nih.gov The findings from these simulations provide a detailed picture of how Lysicamine engages with this crucial biological target.

The docking analysis revealed that Lysicamine binds to DNA through a mixed mode, involving both partial intercalation between base pairs and binding within the DNA groove. nih.gov This contrasts with Dicentrinone and Liriodenine, which were identified as distinct intercalators. The binding affinity of these alkaloids was determined to be in the order of Dicentrinone ≥ Liriodenine > Lysicamine, a difference attributed to their structural variations. nih.gov The primary forces stabilizing the Lysicamine-DNA complex were identified as hydrophobic interactions and hydrogen bonds. nih.gov Specifically, the computational analysis highlighted weaker Pi-Alkyl, hydrogen bond, and Pi-Anion interactions as key components of its binding, distinguishing it from the strong π-π stacking forces that dominate the interactions of Dicentrinone and Liriodenine with DNA. nih.gov

Table 1: Comparative Molecular Docking Insights of Oxoaporphine Alkaloids with DNA

| Compound | Alias | Predicted Binding Mode | Primary Interaction Forces |

|---|---|---|---|

| 1,2,10-Trimethoxy-7-oxoaporphine | Lysicamine (Ly) | Mixed (Partial Intercalation & Groove Binding) | Hydrophobic, Hydrogen Bonding, Pi-Alkyl, Pi-Anion |

| Dicentrinone | Di | Intercalation | π-π Stacking |

| Liriodenine | Li | Intercalation | Hydrophobic, π-π Stacking |

Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time. This technique is used to study the stability of ligand-target complexes predicted by molecular docking, observing the conformational changes and fluctuations of the complex in a simulated physiological environment.

Based on a comprehensive review of the available literature, specific molecular dynamics simulation studies focusing on complexes of 1,2,10-Trimethoxy-7-oxoaporphine with its biological targets have not been reported. Such studies would be a valuable next step following molecular docking to confirm the stability of the predicted binding poses, analyze the flexibility of the ligand in the binding pocket, and calculate binding free energies with greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or "descriptors."

While specific QSAR models exclusively for 1,2,10-Trimethoxy-7-oxoaporphine are not documented, studies have been performed on the broader class of oxoaporphine alkaloids. One such study developed a three-dimensional QSAR (3D-QSAR) model to understand the structural requirements for the acetylcholinesterase (AChE) inhibitory activity of oxoaporphine, oxoisoaporphine, and azaoxoisoaporphine derivatives. nih.gov The Comparative Molecular Field Analysis (CoMFA) method was used to construct a statistically reliable model. nih.gov

The resulting CoMFA model demonstrated high predictive power, which is essential for guiding the design of new, more potent inhibitors. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) on the molecule would likely increase or decrease biological activity. This provides crucial information for the rational design of new derivatives based on the oxoaporphine scaffold. nih.gov

Table 2: Statistical Validation of a 3D-QSAR (CoMFA) Model for Aporphinoid Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.856 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.986 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training data. |

| Test Set q² | 0.873 | Predictive ability for an external test set. |

| Test Set r² | 0.937 | Correlation for the external test set. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., orbital energies, electron density) and reactivity of molecules. DFT calculations can provide insights into a molecule's stability, reactivity indices, and spectroscopic properties.

A review of published scientific literature did not yield specific studies applying Density Functional Theory calculations to 1,2,10-Trimethoxy-7-oxoaporphine. The application of DFT to this compound could precisely map its electron distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactive sites, and calculate properties such as dipole moment and polarizability, which are important for understanding its interaction with biological systems.

Ligand-Based Drug Design Approaches

Ligand-based drug design encompasses strategies that rely on the knowledge of molecules known to bind to a biological target, especially when the three-dimensional structure of the target is unknown. These approaches use a set of active compounds to deduce a pharmacophore model or build a QSAR model to guide the design of new molecules.

The study of oxoaporphine alkaloids is a clear example of ligand-based drug design. Researchers have synthesized series of new oxoaporphine derivatives, modifying the core structure of naturally occurring compounds like Lysicamine to enhance their biological activities, such as cytotoxicity and topoisomerase I inhibition. nih.gov This process of creating analogues based on an active "lead" compound is a fundamental strategy in medicinal chemistry.

Furthermore, the development of QSAR models for this class of compounds is a direct application of ligand-based design. nih.gov By understanding which structural features are key to the activity of existing oxoaporphine derivatives, chemists can rationally design new molecules with a higher probability of being potent agents. nih.gov These approaches help in prioritizing synthetic efforts and focusing on compounds that possess the desired structural characteristics for a specific biological effect. nih.gov

Analytical Methodologies in Research of 1,2,10 Trimethoxy 7 Oxoaporphine

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are fundamental in determining the intricate molecular structure of 1,2,10-trimethoxy-7-oxoaporphine.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the complete structural assignment of 1,2,10-trimethoxy-7-oxoaporphine. While one-dimensional (1D) NMR provides initial information, 2D NMR experiments like COSY, HSQC, and HMBC are necessary to resolve signal overlap and establish connectivity between protons and carbons, which can be challenging in complex molecules. ed.gov

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. youtube.com By irradiating a specific proton, an enhancement of the signal of nearby protons can be observed, indicating they are close in space (typically within 4-5 angstroms). youtube.com This is particularly useful for determining the three-dimensional structure and stereochemistry of molecules. youtube.comyoutube.com 2D NOE spectroscopy (NOESY) is a widely used experiment that shows dipolar coupling between homonuclei, such as proton-proton interactions, through space. youtube.com This is instrumental in assigning connectivities between different spin systems and confirming the 3D structure of molecules. youtube.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the context of 1,2,10-trimethoxy-7-oxoaporphine research, MS fragmentation analysis is crucial for elucidating its structure and identifying related compounds. libretexts.orgnih.gov The fragmentation patterns observed in the mass spectrum are often characteristic of specific functional groups and structural motifs within the molecule. libretexts.org

The fragmentation of aporphine (B1220529) alkaloids, including 1,2,10-trimethoxy-7-oxoaporphine, often involves the loss of the amino group and its substituents as an initial step. nih.gov Subsequent fragmentation steps typically involve the loss of peripheral groups. nih.gov For instance, the presence of methoxy (B1213986) groups can lead to the loss of methanol (B129727) or radical species like CH₃• or CH₃O•. nih.gov The specific fragmentation pathways can provide valuable information for identifying the substitution pattern on the aromatic rings. nih.gov High-resolution mass spectrometry (HRMS) can be employed for more detailed fragmentation analysis and in cases of ambiguity. researchgate.net

Table 1: Common Fragmentation Patterns in Aporphine Alkaloids

| Fragmentation Process | Neutral Loss/Fragment Ion | Structural Implication |

|---|---|---|

| Loss of amino group and substituent | [M - NR₁R₂]⁺ | Initial fragmentation step for many aporphines. nih.gov |

| Loss of methanol | [M - CH₃OH]⁺ | Indicates a hydroxyl group vicinal to a methoxy group. nih.gov |

| Loss of methyl radical | [M - CH₃•]⁺ | Common fragmentation for methoxy-substituted rings. nih.gov |

| Loss of methoxy radical | [M - CH₃O•]⁺ | Alternative fragmentation for methoxy-substituted rings. nih.gov |

| Loss of formaldehyde (B43269) followed by CO | [M - CH₂O - CO]⁺ | Characteristic of a methylenedioxy group. nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable preliminary tool for investigating the interaction of 1,2,10-trimethoxy-7-oxoaporphine with biological macromolecules like DNA. researchgate.net When a small molecule binds to DNA, changes in the UV-Vis absorption spectrum of the molecule can be observed. researchgate.netnih.gov These changes can include a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity. researchgate.net

A red shift (bathochromic shift) in λmax, often accompanied by a decrease in absorption intensity (hypochromism), is typically indicative of an intercalative binding mode, where the flat aromatic rings of the aporphine scaffold insert between the base pairs of the DNA double helix. researchgate.netnih.govnih.gov Conversely, an increase in absorption intensity is known as hyperchromism. nih.gov Weaker interactions may only manifest as a hyperchromic or hypochromic effect without a significant shift in the spectral profile. researchgate.net While UV-Vis spectroscopy provides initial evidence of interaction, the findings often need to be corroborated by other techniques. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. pressbooks.pubyoutube.com The IR spectrum of 1,2,10-trimethoxy-7-oxoaporphine would be expected to show characteristic absorption bands for its key functional groups. pressbooks.pubopenstax.orglibretexts.org

The carbonyl group (C=O) of the oxoaporphine core gives rise to a strong, sharp absorption peak in the range of 1670-1780 cm⁻¹. pressbooks.pubopenstax.org The exact position can help distinguish it from other carbonyl-containing compounds. openstax.org The aromatic C=C bonds of the aporphine ring system typically show absorptions in the region of 1400-1600 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibrations of the methoxy groups would be expected in the 1000-1300 cm⁻¹ range. libretexts.orgresearchgate.net Additionally, C-H stretching vibrations for the aromatic and methoxy protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pressbooks.pubopenstax.org The presence of N-H stretching vibrations, typically seen between 3200-3600 cm⁻¹, would indicate the presence of related alkaloid impurities. researchgate.net

Table 2: Expected IR Absorption Bands for 1,2,10-Trimethoxy-7-oxoaporphine

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching |

| Alkyl C-H (methoxy) | 2850-2960 | Stretching |

| Carbonyl (C=O) | 1670-1780 | Stretching pressbooks.pubopenstax.org |

| Aromatic C=C | 1400-1600 | Stretching libretexts.orglibretexts.org |

| C-O (methoxy) | 1000-1300 | Stretching libretexts.orgresearchgate.net |

Chromatographic Methods for Quantitative Analysis in Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of 1,2,10-trimethoxy-7-oxoaporphine in complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of aporphine alkaloids. nih.govresearchgate.net The choice of detector is crucial and depends on the specific analytical needs. researchgate.netscioninstruments.com

HPLC with UV-Vis Detection: This is one of the most common detection methods used in HPLC. researchgate.netscioninstruments.com Compounds that possess a chromophore, like the extended aromatic system of 1,2,10-trimethoxy-7-oxoaporphine, can be detected by their absorbance of UV or visible light. researchgate.net A Diode Array Detector (DAD) can be particularly useful as it acquires a full UV-Vis spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. scioninstruments.com

HPLC with Fluorescence Detection: For compounds that fluoresce, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. scioninstruments.com While not all aporphine alkaloids are naturally fluorescent, this method can be advantageous if 1,2,10-trimethoxy-7-oxoaporphine exhibits this property or can be derivatized to become fluorescent.

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. slideshare.net This technique allows for the determination of the molecular weight of the compound eluting from the column at a specific retention time, providing a high degree of confidence in its identification. researchgate.net Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, further confirming the structure of the analyte. researchgate.net

HPLC with Electrochemical Detection (HPLC-ED): This highly sensitive and selective technique is applicable to electroactive compounds. mdpi.com If 1,2,10-trimethoxy-7-oxoaporphine can be oxidized or reduced at a reasonable potential, HPLC-ED can be a powerful tool for its quantification at very low concentrations. mdpi.com

Table 3: HPLC Detection Methods for Aporphine Alkaloid Analysis

| Detector | Principle | Advantages | Considerations |

|---|---|---|---|

| UV-Vis/DAD | Measures absorbance of UV or visible light. scioninstruments.com | Robust, widely applicable for chromophoric compounds. researchgate.net DAD provides spectral information. scioninstruments.com | Moderate sensitivity. scioninstruments.com |

| Fluorescence | Measures emission of light from excited molecules. scioninstruments.com | High sensitivity and selectivity. scioninstruments.com | Analyte must be fluorescent. scioninstruments.com |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. slideshare.net | High selectivity and provides structural information. researchgate.net | Higher cost and complexity. |

| Electrochemical (ED) | Measures current from redox reactions. mdpi.com | Very high sensitivity and selectivity. mdpi.com | Analyte must be electroactive. mdpi.com |

LC-MS/MS for Metabolite Profiling (Research Focus)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique indispensable for identifying and quantifying metabolites in complex biological matrices. mdpi.com This method is particularly well-suited for profiling the metabolites of 1,2,10-Trimethoxy-7-oxoaporphine, providing insights into its metabolic pathways.

The general workflow for metabolite profiling by LC-MS/MS involves several key stages. Initially, a biological sample, such as plasma, urine, or a microsomal incubation mixture, is prepared to extract the metabolites and remove interfering substances. This often involves protein precipitation followed by solid-phase extraction. nih.gov

The extracted sample is then injected into a liquid chromatography system. In a typical setup, a reversed-phase C18 column is used to separate the parent compound from its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile (B52724) is commonly employed. mdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for aporphine alkaloids, typically generating a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com The mass spectrometer first performs a full scan analysis to detect all ions within a specified mass-to-charge (m/z) range. Subsequently, a data-dependent acquisition method is often used, where the most intense ions from the full scan are automatically selected for fragmentation in the collision cell. This process, known as tandem mass spectrometry (MS/MS), generates characteristic fragment ions that provide structural information about the metabolite.

The fragmentation patterns of aporphine alkaloids are often characterized by the loss of substituents from the core structure. For 1,2,10-Trimethoxy-7-oxoaporphine, expected metabolic transformations would include O-demethylation, hydroxylation, and subsequent glucuronidation or sulfation. The resulting metabolites would exhibit distinct shifts in their molecular weight and produce predictable fragment ions in the MS/MS spectra. By comparing the retention times and fragmentation patterns of the detected metabolites with those of the parent compound and known metabolic pathways of related alkaloids, researchers can tentatively identify the structures of the metabolites.

Below is a hypothetical data table illustrating the expected LC-MS/MS data for potential metabolites of 1,2,10-Trimethoxy-7-oxoaporphine.

| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Biotransformation |

| 1,2,10-Trimethoxy-7-oxoaporphine | 12.5 | 326.1387 | 311.1152, 296.0917, 283.1023, 252.0861 | Parent Compound |

| Metabolite 1 | 10.2 | 312.1231 | 297.0996, 282.0761, 269.0865, 238.0703 | O-Demethylation |

| Metabolite 2 | 9.8 | 342.1336 | 327.1101, 312.0866, 299.0970, 268.0808 | Hydroxylation |

| Metabolite 3 | 8.5 | 488.1763 | 312.1231, 297.0996, 282.0761 | O-Demethylation and Glucuronidation |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a goniometer and placed in a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.

The crystal is rotated during the experiment to collect a complete set of diffraction data from all possible orientations. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a detailed three-dimensional model of the molecule's structure within the crystal lattice is generated. nih.gov

The final structural model is refined to achieve the best possible fit with the experimental data. The quality of the crystal and the resulting data determines the resolution of the final structure. For a well-defined structure, the crystallographic data will include precise atomic coordinates, bond lengths, bond angles, and torsion angles.

While specific crystallographic data for 1,2,10-Trimethoxy-7-oxoaporphine is not publicly available, the data for a related oxoaporphine alkaloid, liriodenine (B31502), provides a relevant example of the type of information obtained from such an analysis. ebi.ac.uk

| Parameter | Value for a Representative Oxoaporphine Alkaloid (Liriodenine) |

| Chemical Formula | C₁₇H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.78 |

| b (Å) | 6.45 |

| c (Å) | 14.21 |

| α (°) | 90 |

| β (°) | 115.3 |

| γ (°) | 90 |

| Volume (ų) | 1142 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.60 |

| R-factor (%) | 4.5 |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Biosynthetic Pathways

The complete biosynthetic pathway of 1,2,10-Trimethoxy-7-oxoaporphine is yet to be fully elucidated. Aporphine (B1220529) alkaloids are generally understood to derive from amino acid precursors, but the specific enzymatic steps leading to this particular methoxylated variant are unknown. ku.dk Future research should focus on identifying the specific enzymes—such as oxidases, methyltransferases, and cytochrome P450s—that catalyze the formation of the oxoaporphine core and the precise placement of the three methoxy (B1213986) groups. nih.gov

Recent studies on other methoxylated alkaloids, such as quinine, have revealed that methoxylation can occur early in the biosynthetic sequence, for instance, on the precursor tryptamine, rather than as a late-stage modification. mpg.debiorxiv.org A similar mechanism could be at play for 1,2,10-Trimethoxy-7-oxoaporphine. Investigating the plant species that produce this compound using advanced analytical techniques will be critical. The exploration of these pathways not only deepens our fundamental understanding of plant biochemistry but also opens avenues for producing these valuable compounds through synthetic biology. ku.dknih.gov

Development of More Efficient Synthetic Strategies

Future efforts should be directed towards creating more efficient, economical, and environmentally friendly synthetic methods. Novel approaches, such as the copper-catalyzed tandem oxidation/aromatization or photocatalytic oxidative phenol (B47542) coupling, have shown promise in the synthesis of other oxoaporphines and could be adapted for 1,2,10-Trimethoxy-7-oxoaporphine. nih.govnih.gov The development of concise, high-yield synthetic routes is essential for producing not only the natural product itself but also a wide array of derivatives for structure-activity relationship (SAR) studies. rsc.orgyoutube.com

| Oxoaporphine Alkaloid | Key Synthetic Strategy | Overall Yield | Reference |

|---|---|---|---|

| Liriodenine (B31502) | Cu-catalyzed tandem oxidation/aromatization | 39% (7 steps) | nih.gov |

| Dicentrinone (B101027) | Cu-catalyzed tandem oxidation/aromatization | 26% (7 steps) | nih.gov |

| (±)-Glaucine | Photochemical intermolecular oxidative phenol coupling | 19% (8 steps) | nih.gov |

| Oxostephanine | Trifluoroacetyl-assisted synthesis | Not Reported | researchgate.net |

| Opioids (e.g., Codeine) | Pd-catalyzed dearomatization arene coupling | 16-34% | rsc.org |

Discovery of Undiscovered Biological Targets and Mechanisms